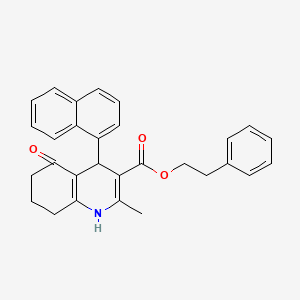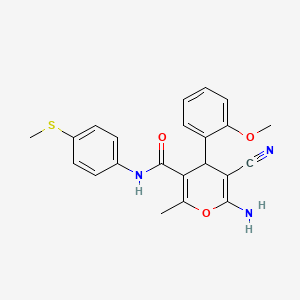![molecular formula C23H21N3O4 B5138390 5-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE CAS No. 6381-33-5](/img/structure/B5138390.png)
5-({1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a phenoxyethyl group, and a diazinane-trione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione typically involves multiple stepsThe final step involves the formation of the diazinane-trione moiety through a cyclization reaction under specific conditions, such as the presence of a strong base and elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this .
Analyse Des Réactions Chimiques
Types of Reactions
5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-({1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
- 5-({1-[2-(2,4-Dimethylphenoxy)ethyl]-2-methylindol-3-yl}methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of 5-({1-[2-(2,5-Dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole core with a phenoxyethyl group and a diazinane-trione moiety sets it apart from similar compounds, making it a valuable subject of study in various research fields .
Propriétés
IUPAC Name |
5-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-14-7-8-15(2)20(11-14)30-10-9-26-13-16(17-5-3-4-6-19(17)26)12-18-21(27)24-23(29)25-22(18)28/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJWDOMMZJSSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367618 |
Source


|
| Record name | STK074626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-33-5 |
Source


|
| Record name | STK074626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5138333.png)
![N-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![5-[10-Bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol](/img/structure/B5138344.png)

![ETHYL 2-[(5E)-5-{[2,5-DIMETHYL-1-(4-METHYLPYRIDIN-2-YL)-1H-PYRROL-3-YL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE](/img/structure/B5138356.png)
![Propan-2-yl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)

![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
